molecular formula C20H23N3O3 B3488138 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

Cat. No.: B3488138
M. Wt: 353.4 g/mol
InChI Key: ARRPGSDBZVCOCJ-UHFFFAOYSA-N
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Description

[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethylphenyl and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylpiperazine with 2-methyl-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid for nitration; halogens for halogenation.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various chemical processes and manufacturing applications.

Mechanism of Action

The mechanism of action of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    Cresol: A group of aromatic organic compounds used in various industrial applications.

Uniqueness

[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-8-15(2)19(13-14)21-9-11-22(12-10-21)20(24)17-5-4-6-18(16(17)3)23(25)26/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRPGSDBZVCOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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